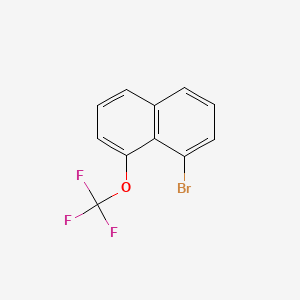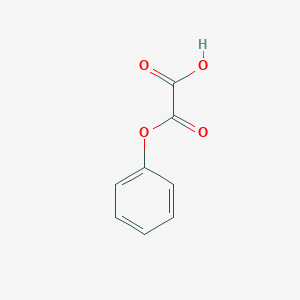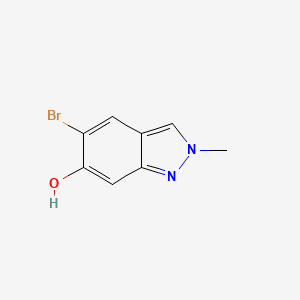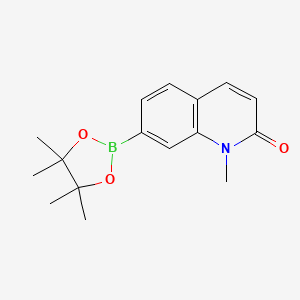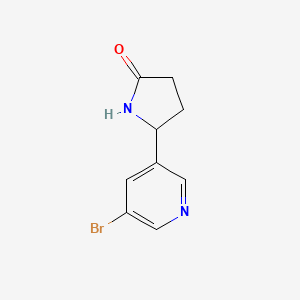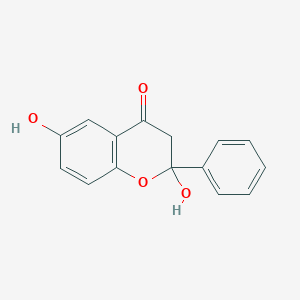
2,6-Dihydroxy-2-phenylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O4. It is part of the larger flavonoid family, which is known for its diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at the 2 and 6 positions on the flavone backbone. Flavonoids, including 2,6-dihydroxyflavone, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxyflavone typically involves the use of flavone precursors. One common method is the hydroxylation of flavone at the 2 and 6 positions. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts .
Industrial Production Methods: Industrial production of 2,6-dihydroxyflavone may involve microbial transformation processes. For instance, the demethylation of 6-methoxyflavone using microbial enzymes can yield 2,6-dihydroxyflavone. This method is advantageous due to its specificity and efficiency in producing high yields of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-dihydroxyflavone involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: It acts on the brain-derived neurotrophic factor (BDNF) pathway, enhancing neuronal survival and function.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in the inflammatory response.
Antioxidant Effects: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Comparación Con Compuestos Similares
- 6-Hydroxyflavone
- 7,8-Dihydroxyflavone
- 4’,6-Dihydroxyflavone
Comparison: 2,6-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Compared to 7,8-dihydroxyflavone, which is known for its strong neuroprotective effects, 2,6-dihydroxyflavone exhibits a broader range of activities, including significant anti-inflammatory and antioxidant properties .
Propiedades
Fórmula molecular |
C15H12O4 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2,6-dihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-11-6-7-14-12(8-11)13(17)9-15(18,19-14)10-4-2-1-3-5-10/h1-8,16,18H,9H2 |
Clave InChI |
WHUIECGZLKIGIH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(C=CC(=C2)O)OC1(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


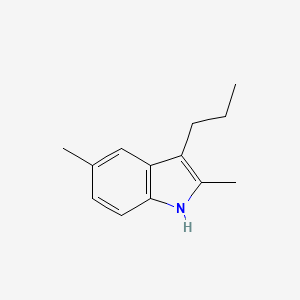
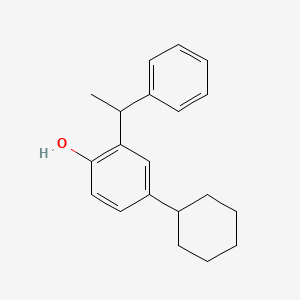
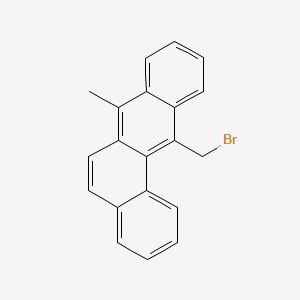
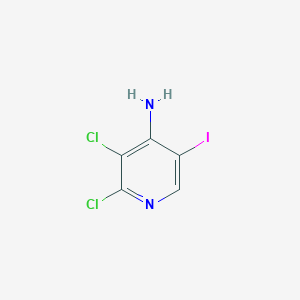
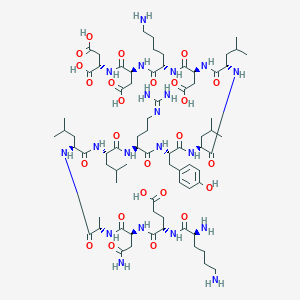
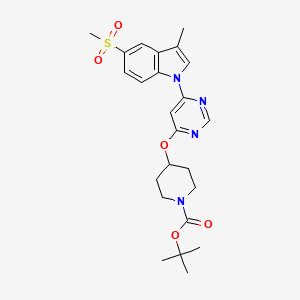
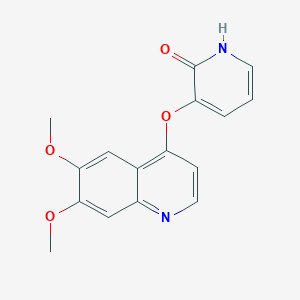
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)

